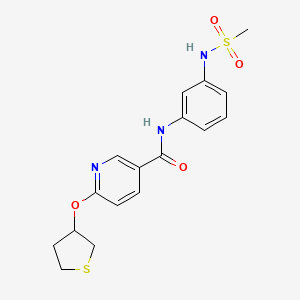

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-26(22,23)20-14-4-2-3-13(9-14)19-17(21)12-5-6-16(18-10-12)24-15-7-8-25-11-15/h2-6,9-10,15,20H,7-8,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIPMNNFPUDRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-aminopyridine with acetic anhydride.

Introduction of the Methylsulfonamido Group: The methylsulfonamido group is introduced via sulfonation of the aromatic ring followed by methylation using methyl iodide.

Attachment of the Tetrahydrothiophen-3-yl Ether: The final step involves the etherification of the nicotinamide core with tetrahydrothiophen-3-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations:

- Nicotinamide Core : The target compound shares a nicotinamide backbone with derivatives in , which are often explored for kinase inhibition due to their ATP-binding pocket compatibility. However, the tetrahydrothiophen-3-yl oxy group may enhance lipophilicity compared to thiophene-containing analogs .

- Methylsulfonamido Group: Similar to ’s benzofuran derivative, the methylsulfonamido group in the target compound could improve metabolic stability and solubility compared to non-sulfonamide analogs. However, its placement on a phenyl ring (vs. benzofuran) may alter target specificity .

- Heterocyclic Substituents : The tetrahydrothiophene moiety distinguishes the target from ’s benzothiazole derivatives. Sulfur-containing rings like tetrahydrothiophene may confer unique redox properties or enhance membrane permeability .

Pharmacological and Physicochemical Properties

- Solubility : The tetrahydrothiophen-3-yl oxy group likely increases lipophilicity compared to the polar boronic acid group in ’s compound. This may affect bioavailability in vivo .

- Target Selectivity : Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor), the target’s nicotinamide core aligns with bioactive molecules targeting enzymes like PARP or kinases .

Biological Activity

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H18N2O4S2

- Molecular Weight : 378.46 g/mol

- CAS Number : 2034359-91-4

- Functional Groups : The compound contains a methylsulfonamido group, a tetrahydrothiophenyl group, and a nicotinamide moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : Interaction with various receptors could lead to downstream signaling changes, influencing physiological responses.

- Antioxidant Activity : The presence of sulfur-containing groups may confer antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | S. aureus | 15 µg/mL |

These results suggest that this compound may also possess similar antimicrobial properties.

Cytotoxicity Assays

Cytotoxicity assays using human cancer cell lines have provided insight into the potential anti-cancer effects of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 10 |

The IC50 values indicate that the compound may effectively inhibit cell growth at relatively low concentrations.

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the effects of sulfonamide derivatives on cancer cell lines. The results demonstrated that modifications in the sulfonamide structure significantly influenced cytotoxicity and selectivity towards cancer cells.

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of related compounds. These models correlate structural features with biological effects, providing valuable insights for drug design .

- In Vivo Studies : Preliminary in vivo studies in animal models have suggested that compounds similar to this compound exhibit anti-inflammatory effects, which may be mediated through inhibition of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.